4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H15ClN2O4S and its molecular weight is 414.86. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Studies
Research often explores the pharmacokinetic and pharmacodynamic properties of complex molecules to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their therapeutic effects and mechanisms of action. For instance, studies on compounds like YM087, a combined V1/V2 vasopressin receptor antagonist, reveal insights into oral bioavailability, half-life, and the drug's effect on urine flow rate and plasma osmolality, highlighting its potential as a therapeutic agent in managing conditions like hyponatremia (Burnier et al., 1999).
Therapeutic Efficacy and Safety Evaluation
The efficacy and safety of complex compounds are evaluated in various contexts, including their potential as therapeutic agents for specific diseases. For example, OPC-31260, a non-peptide V2 arginine vasopressin (AVP) antagonist, has been studied for its aquaresis effect and ability to improve hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), showcasing the compound's therapeutic relevance (Saito et al., 1997).
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing motor activity, learning, and behavior .
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones .
Pharmacokinetics
The compound’s ability to selectively inhibit the dopamine d2 receptor suggests it has good bioavailability and can effectively reach its target in the brain .
Result of Action
By inhibiting the Dopamine D2 receptor, this compound can help to regulate dopamine levels in the brain. This can have a variety of effects, depending on the specific disorder being treated. For example, it may help to reduce symptoms in patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Properties
IUPAC Name |
4-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c1-23-17-4-2-3-5-19(17)27-18-11-8-14(12-16(18)20(23)24)22-28(25,26)15-9-6-13(21)7-10-15/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKHNBPCOZYJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.